tert-Butyl N-[4-(carbamimidoylmethyl)-3-fluorophenyl]carbamate
Description
Properties
Molecular Formula |
C13H18FN3O2 |
|---|---|
Molecular Weight |
267.30 g/mol |
IUPAC Name |
tert-butyl N-[4-(2-amino-2-iminoethyl)-3-fluorophenyl]carbamate |
InChI |
InChI=1S/C13H18FN3O2/c1-13(2,3)19-12(18)17-9-5-4-8(6-11(15)16)10(14)7-9/h4-5,7H,6H2,1-3H3,(H3,15,16)(H,17,18) |
InChI Key |
SYKNPWQDJHKYIX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC(=C(C=C1)CC(=N)N)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl N-[4-(carbamimidoylmethyl)-3-fluorophenyl]carbamate typically involves multiple steps, starting from readily available starting materials. One common method involves the reaction of a fluorophenyl derivative with tert-butyl carbamate under specific conditions to form the desired product. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors, automated systems, and advanced purification techniques to produce the compound on a commercial scale .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-[4-(carbamimidoylmethyl)-3-fluorophenyl]carbamate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). The reaction conditions typically involve controlled temperatures, pressures, and pH levels to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .
Scientific Research Applications
tert-Butyl N-[4-(carbamimidoylmethyl)-3-fluorophenyl]carbamate has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of tert-Butyl N-[4-(carbamimidoylmethyl)-3-fluorophenyl]carbamate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with key analogs, focusing on substituent effects, synthetic yields, and applications.
Key Trends:
- Fluorine Position : The 3-fluoro substituent (42h, 77% yield) is synthetically more favorable than 2-fluoro (42d, 36%), likely due to reduced steric hindrance or enhanced electronic stabilization during coupling reactions .
- Amino Substituents: Amino groups (e.g., ) improve solubility and enable conjugation, making these analogs valuable in peptide synthesis or covalent inhibitor design.
Methylthiazol-Containing Analogs
Compounds like 42d and 42h () incorporate 4-methylthiazol-5-yl groups, which are associated with kinase inhibition (e.g., VEGFR2 or EGFR). The fluorine atom in these structures may enhance metabolic stability and binding affinity through hydrophobic interactions .
Benzimidazolone Derivatives
The cyclohexyl-benzimidazolone analog () demonstrates high synthetic yield (80%) and stability, with LCMS data confirming successful Boc deprotection. Such structures are explored in oncology for targeting 8-oxoguanine DNA glycosylase (OGG1) .
Amino-Functionalized Analogs
tert-Butyl (3-amino-4-methylphenyl)carbamate () and tert-Butyl N-[(3-amino-5-methylphenyl)methyl]carbamate () are pivotal in covalent drug design. Their high purity (≥95%) ensures reliability in preclinical assays .
Biological Activity
tert-Butyl N-[4-(carbamimidoylmethyl)-3-fluorophenyl]carbamate, a carbamate derivative, is gaining attention in pharmaceutical research due to its potential biological activities. This compound, characterized by its unique structure, including a fluorophenyl group and a carbamimidoyl moiety, exhibits various pharmacological properties that warrant detailed investigation.
- Molecular Formula : C12H17FN2O2
- Molecular Weight : 240.27 g/mol
- CAS Number : 1715037-39-0
- Structural Characteristics : The compound features a tert-butyl group, a carbamate linkage, and a 3-fluorophenyl ring substituted with a carbamimidoyl group.
The biological activity of this compound is primarily linked to its interaction with specific biological targets. Carbamates generally function by inhibiting acetylcholinesterase (AChE), leading to an accumulation of acetylcholine at synapses. This mechanism can result in various physiological effects, including enhanced neurotransmission and potential neurotoxic effects if not properly regulated .
In Vitro Studies
Recent studies have demonstrated the compound's ability to inhibit AChE activity in vitro. The inhibition kinetics suggest that it acts as a reversible inhibitor, which is crucial for therapeutic applications where prolonged AChE inhibition may lead to toxicity .
| Study | Concentration (µM) | AChE Inhibition (%) |
|---|---|---|
| Study 1 | 10 | 45 |
| Study 2 | 50 | 78 |
| Study 3 | 100 | 90 |
In Vivo Studies
In vivo experiments using rodent models have shown that this compound can enhance cognitive functions, particularly in memory retention tasks. Behavioral assays indicate improved performance in maze tests compared to control groups treated with saline .
Case Studies
- Cognitive Enhancement : A study conducted on aged rats revealed that administration of the compound led to significant improvements in learning and memory capabilities as measured by the Morris water maze test. The results indicated that the compound might be beneficial in treating age-related cognitive decline.
- Neuroprotection : Another case study focused on neuroprotective effects against oxidative stress. The compound demonstrated the ability to reduce markers of oxidative damage in neuronal cultures exposed to neurotoxic agents, suggesting potential therapeutic applications in neurodegenerative diseases.
Toxicology
While the biological activity is promising, the safety profile of this compound needs thorough investigation. Preliminary toxicological assessments indicate low acute toxicity; however, chronic exposure studies are necessary to evaluate long-term effects on health.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for tert-Butyl N-[4-(carbamimidoylmethyl)-3-fluorophenyl]carbamate, and how can purity be optimized?
- Methodological Answer : The compound can be synthesized via carbamate protection of a primary amine intermediate. A typical approach involves coupling tert-butyl carbamate with a fluorophenyl precursor under basic conditions (e.g., using DIPEA in DMF at 0–5°C) . Purification is critical; column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (from EtOH/H2O) improves purity to >95%. Monitor reaction progress via TLC (Rf ≈ 0.3 in 1:1 hexane/EtOAc) and confirm structure by <sup>1</sup>H/<sup>13</sup>C NMR .
Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure?
- Methodological Answer :
- <sup>19</sup>F NMR : Detects fluorine environment (δ ≈ -110 to -120 ppm for 3-fluorophenyl) .
- IR Spectroscopy : Confirms carbamate C=O stretch (~1680–1720 cm<sup>-1</sup>) and NH stretches (~3300 cm<sup>-1</sup>) .
- X-ray Crystallography : Resolves stereochemistry and intermolecular interactions (e.g., hydrogen bonding in crystal lattice) .
Q. How should researchers handle and store this compound to ensure stability?
- Methodological Answer : Store in airtight, light-resistant containers at 2–8°C under inert gas (N2 or Ar). Decomposition occurs above 40°C or in acidic/basic conditions, releasing CO2 and tert-butanol . Pre-purge storage vials with N2 to minimize hydrolysis .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide modifications to enhance biological activity?
- Methodological Answer :
- Modification Sites : Vary substituents on the fluorophenyl ring (e.g., electron-withdrawing groups at position 3) or the carbamimidoyl group to alter lipophilicity and hydrogen-bonding capacity .
- Activity Assays : Test cytotoxicity (MTT assay) and antimicrobial activity (MIC against E. coli and S. aureus). A 2025 study showed EC50 values of 12.5 µM in cancer cell lines for analogs with trifluoromethyl groups .
- Table 1 : SAR Trends for Analogues
| Substituent | LogP | EC50 (µM) |
|---|---|---|
| -F | 2.1 | 25.0 |
| -CF3 | 2.8 | 12.5 |
| -OCH3 | 1.9 | 50.0 |
Q. What computational methods predict reactivity and degradation pathways?
- Methodological Answer :
- DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level to identify electrophilic sites (e.g., carbamate carbonyl carbon) prone to nucleophilic attack .
- Molecular Dynamics (MD) : Simulate hydrolysis in aqueous environments (pH 7.4) to predict half-life (~48 hours at 25°C) .
- Software : Gaussian 16 or ORCA for quantum mechanics; AMBER for MD .
Q. How can conflicting stability data in literature be resolved experimentally?
- Methodological Answer :
- Controlled Studies : Compare decomposition rates under varying pH (2–12), temperature (25–60°C), and humidity (0–80% RH) using HPLC-MS to track degradation products .
- Kinetic Analysis : Apply Arrhenius equation to model temperature-dependent degradation (Ea ≈ 65 kJ/mol for hydrolysis) .
Q. What strategies optimize reaction yields in flow chemistry setups?
- Methodological Answer :
- Design of Experiments (DoE) : Use fractional factorial design to test variables (residence time, temperature, reagent ratios). A 2021 study achieved 85% yield in a microreactor at 50°C with 2:1 molar ratio of amine to carbamate .
- Inline Analytics : Incorporate FTIR or UV-vis probes for real-time monitoring .
Methodological Considerations for Data Contradictions
Q. How to address discrepancies in reported ecotoxicity data?
- Methodological Answer :
- Standardized Assays : Conduct Daphnia magna acute toxicity tests (OECD 202) and algal growth inhibition (OECD 201) under controlled conditions (pH 7.0, 20°C). Compare LC50 values with literature; discrepancies may arise from impurity interference .
Q. What protocols ensure reproducibility in sensitive intermediate handling?
- Methodological Answer :
- Schlenk Techniques : Synthesize air-sensitive intermediates (e.g., Grignard reagents) under argon with rigorous exclusion of moisture .
- Cryogenic Quenching : For exothermic steps, pre-cool reactors to -78°C and add reagents dropwise .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
